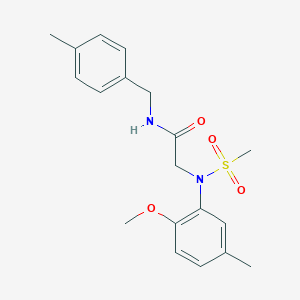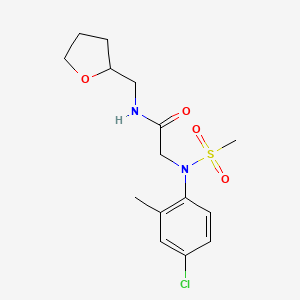![molecular formula C15H22N2O3 B3937220 1-butoxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3937220.png)
1-butoxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol
Descripción general
Descripción
1-butoxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BHBP and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of BHBP is not fully understood, but it has been reported to interact with various enzymes and proteins in cells. BHBP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BHBP has also been reported to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is involved in insulin signaling.
Biochemical and Physiological Effects:
BHBP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BHBP inhibits the proliferation of cancer cells and induces apoptosis. BHBP has also been shown to reduce the production of inflammatory mediators such as prostaglandin E2 and nitric oxide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHBP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have high stability under various conditions. However, one limitation of BHBP is its low solubility in aqueous solutions, which can make it difficult to study its effects in biological systems.
Direcciones Futuras
There are several future directions for research on BHBP. One area of research is the development of BHBP-based MOFs for gas storage and separation. Another area of research is the development of BHBP derivatives with improved solubility and bioavailability for use in medicine. Additionally, further studies are needed to fully understand the mechanism of action of BHBP and its potential applications in various fields.
In conclusion, BHBP is a chemical compound that has shown great potential for various scientific research applications. Its synthesis method has been well-established, and it has been shown to have anti-inflammatory and anti-tumor properties, as well as potential applications in materials science and environmental science. Further research is needed to fully understand the mechanism of action of BHBP and its potential applications in various fields.
Aplicaciones Científicas De Investigación
BHBP has been extensively studied for its potential applications in various fields such as medicine, materials science, and environmental science. In medicine, BHBP has been shown to have anti-inflammatory and anti-tumor properties. It has also been reported to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
In materials science, BHBP has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation. In environmental science, BHBP has been used as a chelating agent for the removal of heavy metals from wastewater.
Propiedades
IUPAC Name |
1-butoxy-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-2-3-8-20-11-12(19)9-17-14-7-5-4-6-13(14)16-15(17)10-18/h4-7,12,18-19H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTQANWKWFQOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1C2=CC=CC=C2N=C1CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butoxy-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2,5-dimethoxyphenyl)ethanone hydrochloride](/img/structure/B3937143.png)
![1-methoxy-2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzene](/img/structure/B3937151.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3937179.png)
![1-chloro-3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3937182.png)
![methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3937188.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B3937190.png)
![N-bicyclo[2.2.1]hept-2-yl-3-chlorobenzamide](/img/structure/B3937192.png)
![4-{[4-(diethylamino)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937204.png)
![N-[2-(benzylthio)ethyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3937206.png)

![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B3937218.png)

![1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B3937228.png)
![1,3-dimethoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B3937236.png)